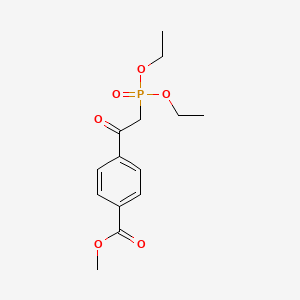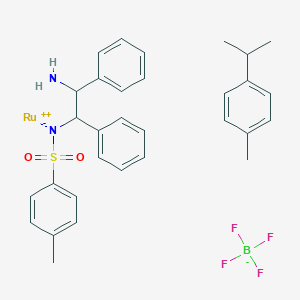
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is a complex organometallic compound that includes ruthenium as a central metal ion. This compound is known for its applications in catalysis, particularly in asymmetric transfer hydrogenation reactions. The presence of ruthenium and the specific ligands attached to it make this compound highly effective in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with the ligands (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide and 1-methyl-4-propan-2-ylbenzene. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.
Substitution: Ligands attached to the ruthenium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, oxidized products are obtained .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric transfer hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: Investigated for its potential in biological applications, such as enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of hydrogen molecules in hydrogenation reactions and the transfer of electrons in oxidation-reduction reactions. The specific arrangement of ligands around the ruthenium center plays a crucial role in determining the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-1,2-diphenylethyl)-(pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
- (2-Amino-1,2-diphenylethyl)-(trifluoromethylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
Uniqueness
The uniqueness of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate lies in its specific ligand arrangement, which provides distinct catalytic properties. Compared to similar compounds, it offers higher selectivity and efficiency in certain catalytic reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C31H35BF4N2O2RuS |
|---|---|
Molecular Weight |
687.6 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;;/q-1;;-1;+2 |
InChI Key |
BMEOXNQRLZPIDE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
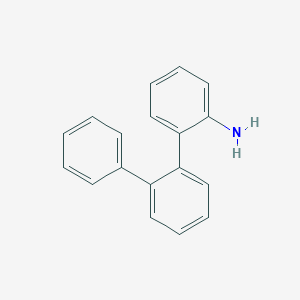
![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)
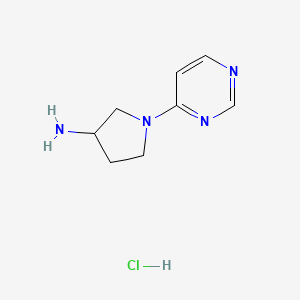
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)
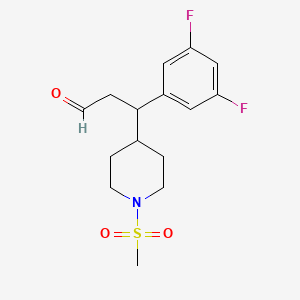
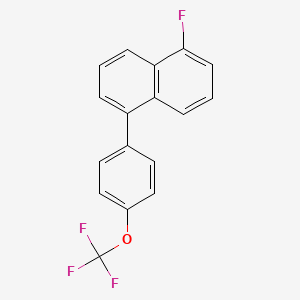
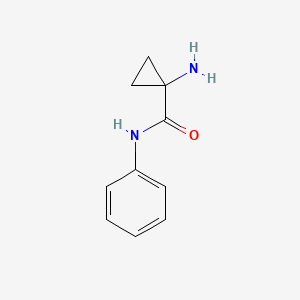
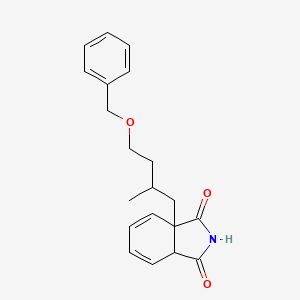

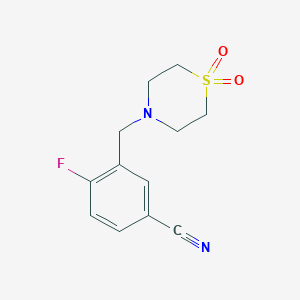
![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
